ITH15004

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

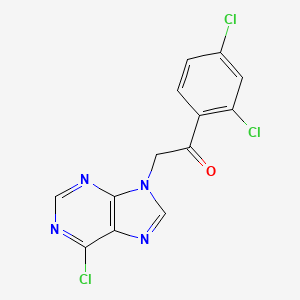

C13H7Cl3N4O |

|---|---|

Poids moléculaire |

341.6 g/mol |

Nom IUPAC |

2-(6-chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone |

InChI |

InChI=1S/C13H7Cl3N4O/c14-7-1-2-8(9(15)3-7)10(21)4-20-6-19-11-12(16)17-5-18-13(11)20/h1-3,5-6H,4H2 |

Clé InChI |

NLRGSGVPLHCTPK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC3=C2N=CN=C3Cl |

Origine du produit |

United States |

Foundational & Exploratory

ITH15004: Unraveling the Mechanism of Action in Neuronal Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed studies on the mechanism of action of ITH15004 specifically within central nervous system (CNS) neurons are not available in the public domain. The following guide is based on findings from a key study on bovine chromaffin cells, which are neuroendocrine cells widely used as a model for neuronal function due to their developmental and functional similarities. This document extrapolates these findings to a potential mechanism in neuronal cells and outlines the experimental approaches that would be necessary to validate these hypotheses.

Core Hypothesis: A Mitochondrial-Centric Mechanism of Action

The primary hypothesis for the mechanism of action of this compound in excitable cells, including neurons, centers on the modulation of mitochondrial calcium homeostasis. Evidence from studies in chromaffin cells suggests that this compound facilitates neurotransmitter release by influencing mitochondrial calcium uptake and release, thereby shaping intracellular calcium signals.

Key Postulated Effects:

-

Potentiation of Synaptic Transmission: this compound is proposed to enhance the release of neurotransmitters from presynaptic terminals.

-

Modulation of Cytosolic Calcium: The compound likely elevates and sustains depolarization-induced increases in cytosolic calcium concentration ([Ca²⁺]c).

-

Mitochondrial Calcium Cycling: The core of its action is believed to lie in its ability to influence the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (N-acetyl-L-cysteine).

Proposed Signaling Pathway in Neuronal Cells

Based on the available data, the following signaling pathway is proposed for this compound in a presynaptic neuronal terminal. Upon neuronal depolarization, voltage-gated calcium channels open, leading to a rapid influx of Ca²⁺. This compound is thought to intervene in the subsequent handling of this calcium by mitochondria.

Unraveling the Role of ITH15004 in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH15004, a novel purine derivative identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], has emerged as a significant modulator of calcium signaling pathways, primarily through its influence on mitochondrial calcium homeostasis.[1] This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating calcium signaling and its therapeutic manipulation.

Introduction to this compound and Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. This intricate regulation is achieved through a complex interplay of channels, pumps, and exchangers located on the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER) and mitochondria.

Mitochondria play a crucial role in shaping cytosolic Ca²⁺ signals.[2][3][4] Through the mitochondrial calcium uniporter (MCU), mitochondria can rapidly sequester Ca²⁺ from the cytosol, particularly in microdomains of high Ca²⁺ concentration that form near open plasma membrane Ca²⁺ channels.[2][4] This uptake is driven by the large negative mitochondrial membrane potential. Subsequently, Ca²⁺ can be released back into the cytosol via the mitochondrial Na⁺/Ca²⁺ exchanger (NNCX).[2][4] This mitochondrial Ca²⁺ handling influences the amplitude and duration of cytosolic Ca²⁺ signals and thereby modulates Ca²⁺-dependent processes such as exocytosis.

This compound has been identified as a novel pharmacological agent that facilitates exocytosis in excitable cells by modulating mitochondrial Ca²⁺ handling.[2][3][4] Its unique mechanism of action offers a new tool for studying the intricate relationship between mitochondrial function and calcium signaling in cellular physiology and pathophysiology.

Mechanism of Action of this compound

The primary mechanism of action of this compound in the context of calcium signaling is its ability to enhance stimulus-evoked increases in cytosolic Ca²⁺ concentration by modulating mitochondrial Ca²⁺ trafficking. This ultimately leads to a facilitation of Ca²⁺-dependent exocytosis.

Modulation of Mitochondrial Calcium Handling

Studies in bovine chromaffin cells (BCCs) have demonstrated that this compound potentiates the release of catecholamines triggered by depolarization with high potassium (K⁺).[2][4][5] This effect is intricately linked to mitochondrial function. The mitochondrial uncoupler FCCP, which dissipates the mitochondrial membrane potential and inhibits mitochondrial Ca²⁺ uptake, potentiates secretory responses. This compound was found to prevent the decay of these FCCP-potentiated responses, suggesting an interaction with mitochondrial Ca²⁺ handling.[2][3]

The involvement of the primary mitochondrial Ca²⁺ influx and efflux pathways is further supported by experiments using specific inhibitors. The effects of this compound on exocytosis are diminished in the presence of ruthenium red, a blocker of the MCU, and CGP37157, an inhibitor of the NNCX.[2] This indicates that the facilitatory action of this compound on secretion is dependent on a functional mitochondrial Ca²⁺ transport system.

Augmentation of Cytosolic Calcium Signals

Consistent with its effects on exocytosis, this compound has been shown to augment the rise in cytosolic Ca²⁺ concentration ([Ca²⁺]c) elicited by K⁺ depolarization in fluo-4-loaded BCCs.[3] This suggests that by modulating mitochondrial Ca²⁺ handling, this compound leads to a greater availability of Ca²⁺ in the cytosol to trigger cellular responses.

Mild Blockade of Voltage-Activated Calcium Channels (VACCs)

In addition to its primary effect on mitochondria, this compound has been observed to cause a mild blockade of voltage-activated calcium channels (VACCs).[6] This was demonstrated in voltage-clamped BCCs where this compound partially reduced the whole-cell Ba²⁺ current (IBa) carried through these channels. This effect is considered secondary to its action on mitochondrial Ca²⁺ handling in facilitating exocytosis.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Effect of this compound | Concentration Range | Experimental System | Reference |

| Catecholamine Secretion | Potentiation of K⁺-evoked release | 0.1 - 10 µM | Bovine Chromaffin Cells | [5] |

| Cytosolic Ca²⁺ ([Ca²⁺]c) | Augmentation of K⁺-evoked increase | 0.1 - 10 µM | Bovine Chromaffin Cells | [3] |

| Parameter | Condition | % Blockade of IBa (mean ± SEM) | Number of Cells (n) | Number of Cultures (N) | Reference |

| VACC Blockade | 1 µM this compound | 19.3 ± 2.1 | 15 | 6 | [6] |

| 1 µM this compound + 1 µM ω-conotoxin GVIA | 45.8 ± 3.4 | 15 | 6 | [6] | |

| 1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine | 78.5 ± 2.9 | 15 | 6 | [6] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism | MDPI [mdpi.com]

- 4. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

ITH15004: A Novel Purine Derivative Modulating Mitochondrial Calcium Signaling and Exocytosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004, chemically identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], is a novel purine derivative that has emerged as a significant research tool for investigating the intricate mechanisms of cellular secretion and calcium homeostasis. This document provides an in-depth technical overview of this compound, consolidating available data on its biological effects, mechanism of action, and the experimental protocols utilized in its characterization. The primary focus of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic exploration of this compound and related compounds.

Introduction

This compound is a purine derivative initially investigated for its potential as a P2X7 receptor antagonist.[1] Subsequent research, however, has unveiled a more prominent role for this compound in the modulation of mitochondrial calcium handling, which in turn facilitates exocytosis in excitable cells.[1] This discovery has positioned this compound as a valuable pharmacological tool for dissecting the complex interplay between mitochondrial function and cellular secretion processes, such as neurotransmitter and hormone release. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with the activity of this compound.

Chemical Properties

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical identity provides the basis for its synthesis by those skilled in the art of medicinal chemistry.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| Systematic Name | [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone] |

| Molecular Formula | C₁₃H₇Cl₃N₄O |

| Chemical Structure | A purine core linked to a dichlorophenyl group via an ethenone bridge. |

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its ability to facilitate catecholamine release from bovine chromaffin cells (BCCs) by modulating mitochondrial calcium signaling.[1]

Effects on Exocytosis

This compound has been shown to enhance depolarization-induced exocytosis. This effect is concentration-dependent, with significant potentiation of catecholamine secretion observed at micromolar concentrations.

Modulation of Mitochondrial Calcium Handling

The pro-secretory effect of this compound is attributed to its influence on mitochondrial calcium homeostasis. Mitochondria play a crucial role in shaping cytosolic calcium signals by sequestering and releasing Ca²⁺. This compound appears to interfere with this process, leading to an elevation of cytosolic calcium available to trigger exocytosis.

Interaction with Voltage-Activated Calcium Channels (VACCs)

This compound exhibits a mild blocking effect on whole-cell currents through VACCs in voltage-clamped BCCs. This suggests that its primary mechanism of facilitating exocytosis is not through a direct enhancement of calcium influx via these channels, but rather through its downstream effects on mitochondrial calcium handling.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 2: Effect of this compound on K⁺-evoked Catecholamine Secretion from Bovine Chromaffin Cells

| This compound Concentration (µM) | % of Control Secretion (Mean ± SEM) |

| 0.1 | 105 ± 5 |

| 0.3 | 120 ± 8 |

| 1 | 145 ± 10 |

| 3 | 160 ± 12 |

| 10 | 155 ± 15 |

Data extracted and summarized from published research.

Table 3: Effect of this compound on Ba²⁺ Current (IBa) through Voltage-Activated Calcium Channels

| Condition | % of Initial IBa Peak (Mean ± SEM) |

| Control | 100 |

| 1 µM this compound | 85 ± 3 |

| 1 µM this compound + 1 µM ω-conotoxin GVIA | 60 ± 4 |

| 1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine | 25 ± 3 |

Data extracted and summarized from published research.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway of this compound in bovine chromaffin cells.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound.

Amperometric Measurement of Catecholamine Release

This protocol is used to measure the real-time secretion of catecholamines from single bovine chromaffin cells.

-

Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.

-

Electrode: A carbon fiber microelectrode (e.g., 5 µm diameter) is positioned in close proximity to a single chromaffin cell.

-

Recording: The electrode is held at a potential of +700 mV. At this potential, catecholamines released from the cell are oxidized, generating a current that is proportional to the amount of secreted catecholamine.

-

Stimulation: Cells are stimulated to secrete by local perfusion of a high-potassium (e.g., 70 mM K⁺) solution for a defined period (e.g., 5 seconds).

-

Data Acquisition: The amperometric signal is recorded using an appropriate amplifier and data acquisition system. Secretory events are detected as transient spikes in the current.

-

Analysis: The frequency, amplitude, and area of the amperometric spikes are analyzed to quantify the rate and amount of catecholamine release.

Cytosolic Calcium Measurement with Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure changes in intracellular free calcium concentration ([Ca²⁺]i).

-

Cell Loading: Cultured bovine chromaffin cells are incubated with the cell-permeant fluorescent Ca²⁺ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.

-

De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow for the complete de-esterification of Fura-2 AM to its active, Ca²⁺-sensitive form, Fura-2.

-

Imaging: Cells are mounted on an inverted microscope equipped for ratiometric fluorescence imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

-

Stimulation: Cells are stimulated with a high-K⁺ solution to induce Ca²⁺ influx.

-

Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is proportional to the [Ca²⁺]i and can be calibrated to provide absolute Ca²⁺ concentrations.

Whole-Cell Voltage-Clamp Recordings

This electrophysiological technique is used to measure ionic currents across the cell membrane while controlling the membrane potential.

-

Cell Preparation: A single bovine chromaffin cell is selected for recording.

-

Patch Pipette: A glass micropipette with a tip resistance of 2-4 MΩ is filled with an appropriate intracellular solution and brought into contact with the cell membrane.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

Voltage Protocol: The membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate voltage-gated ion channels.

-

Current Measurement: The resulting ionic currents are recorded. To isolate Ca²⁺ channel currents, other currents (e.g., Na⁺ and K⁺ currents) are blocked pharmacologically, and Ba²⁺ is often used as the charge carrier instead of Ca²⁺ to avoid Ca²⁺-dependent inactivation.

-

Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to determine the effect of this compound on the activity of voltage-activated calcium channels.

Conclusion and Future Directions

This compound is a novel and valuable tool for the study of mitochondrial calcium signaling and its role in regulating exocytosis. The data presented in this guide highlight its potential to unravel the complex mechanisms governing cellular secretion. Future research should focus on elucidating the precise molecular target(s) of this compound within the mitochondria. A detailed synthesis protocol would also be invaluable to the research community to enable broader and more accessible investigation of this and related compounds. Furthermore, exploring the effects of this compound in other excitable cell types and in in vivo models will be crucial to determine its potential for therapeutic applications in disorders characterized by aberrant secretion or calcium dysregulation.

References

The Pharmacological Profile of ITH15004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used for its characterization. The primary mode of action for this compound appears to be the modulation of mitochondrial calcium handling, which in turn enhances depolarization-evoked catecholamine secretion. This document synthesizes the available data to serve as a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound facilitates exocytosis by influencing mitochondrial calcium homeostasis. Upon depolarization of excitable cells, such as bovine chromaffin cells (BCCs), voltage-activated calcium channels (VACCs) open, leading to an influx of Ca2+ and the formation of subplasmalemmal high-Ca2+ microdomains that trigger exocytosis. Mitochondria play a crucial role in shaping these calcium signals by sequestering Ca2+ through the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol via the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3]

This compound appears to enhance the release of catecholamines by acting on this mitochondrial calcium cycling process.[1][3] Evidence suggests that this compound's effects are not mediated by direct action on P2X7 receptors, as it was initially investigated as a mild P2X7R blocker, but the concentrations at which it facilitates exocytosis are significantly lower than those required for P2X7R antagonism.[1] The potent P2X7R blocker JNJ47965567 did not replicate the effects of this compound on exocytosis, further supporting a distinct mechanism of action.[1]

The proposed mechanism involves this compound's ability to sustain elevated cytosolic Ca2+ levels during depolarization, likely by affecting mitochondrial Ca2+ uptake or release, thereby augmenting and prolonging the exocytotic response.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway for this compound-mediated facilitation of exocytosis.

Quantitative Data

The effects of this compound on various cellular parameters have been quantified in bovine chromaffin cells. The following tables summarize the key findings.

Table 1: Effect of this compound on Catecholamine Secretion

| Concentration of this compound | Normalized Secretion (% of Control) | Statistical Significance (p-value) |

| 0.1 µM | ~110% | < 0.05 |

| 0.3 µM | ~125% | < 0.01 |

| 1 µM | ~140% | < 0.001 |

| 3 µM | ~135% | < 0.01 |

| 10 µM | ~120% | < 0.05 |

Data represents the enhancement of secretory responses to 35 mM K+ pulses.[4]

Table 2: Effect of this compound on Cytosolic Ca2+ Transients

| Concentration of this compound | Augmentation of Peak [Ca2+]c (%) |

| 0.3 µM | 71.6 ± 11.1 |

| 1 µM | 101.2 ± 9.8 |

| 3 µM | 87.6 ± 10.1 |

| 10 µM | 40.8 ± 22.8 (not statistically significant) |

Data represents the percentage increase in the peak cytosolic Ca2+ concentration elicited by 35 mM K+ pulses in fluo-4-loaded cells.[1]

Table 3: Effect of this compound on Voltage-Activated Ca2+ Channel Currents

| Condition | IBa Blockade (%) |

| 1 µM this compound | ~15% |

| 1 µM this compound + 1 µM ω-conotoxin GVIA | ~45% |

| 1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM nifedipine | ~75% |

IBa represents the whole-cell Ba2+ current through VACCs. This data indicates that this compound has a mild blocking effect on VACCs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Catecholamine Secretion Measurement

This protocol describes the real-time monitoring of catecholamine release from bovine chromaffin cells using amperometry.

Experimental Workflow:

Caption: Workflow for catecholamine secretion measurement.

Protocol:

-

Cell Preparation: Isolate bovine chromaffin cells (BCCs) and place a batch into a perfusion microchamber.

-

Perfusion and Baseline: Perfuse the cells at 37 °C and monitor the baseline catecholamine release for 5 minutes to ensure stability.

-

Stimulation: Challenge the cells with 5-second pulses of a high potassium solution (35 mM K+, low Na+) at 1-minute intervals to induce depolarization and catecholamine secretion.[5]

-

Amperometric Detection: Position a carbon-fiber microelectrode adjacent to the cells. Apply a voltage of +0.65 V to oxidize the secreted catecholamines.[5]

-

Data Acquisition: Record the resulting oxidation current at a frequency of 2 Hz. The current is proportional to the amount of catecholamine released.[5]

-

Data Analysis: Analyze the amplitude of the secretory spikes to quantify the amount of catecholamine released in response to each stimulus.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on voltage-activated calcium channel (VACC) currents.

Protocol:

-

Cell Preparation: Use isolated bovine chromaffin cells.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

-

External Solution: Perfuse the cells with an external solution containing 2 mM Ba2+ as the charge carrier to isolate VACC currents (IBa).

-

Voltage Protocol: From a holding potential of -80 mV, apply depolarizing pulses to -10 mV for 50 ms to elicit peak IBa.[1]

-

Drug Application:

-

Record control IBa.

-

Apply 1 µM this compound for 1 minute and record IBa.

-

Co-apply 1 µM ω-conotoxin GVIA (N-type VACC blocker) with this compound and record IBa.

-

Co-apply 10 µM nifedipine (L-type VACC blocker) with this compound and ω-conotoxin GVIA and record IBa.

-

-

Data Analysis: Measure the peak amplitude of IBa under each condition to determine the percentage of current blockade.

Cytosolic Calcium Measurement

This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]c) using a fluorescent indicator.

Protocol:

-

Cell Loading: Load isolated bovine chromaffin cells with the calcium-sensitive fluorescent dye fluo-4.

-

Stimulation: Perfuse the cells with a standard solution and then apply 35 mM K+ pulses to induce depolarization and calcium influx.

-

Fluorescence Imaging: Use a fluorescence microscope to excite fluo-4 and capture the emitted fluorescence.

-

Drug Application:

-

Record baseline [Ca2+]c transients in response to K+ stimulation.

-

Apply varying concentrations of this compound (0.3, 1, 3, and 10 µM) and record the [Ca2+]c transients.[1]

-

-

Data Analysis: Measure the peak fluorescence intensity to determine the relative changes in [Ca2+]c. Calculate the percentage augmentation of the peak [Ca2+]c in the presence of this compound compared to the control.[1]

Summary and Future Directions

This compound is a novel pharmacological tool that facilitates exocytosis by modulating mitochondrial calcium handling in excitable cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of its characterized effects. This compound's ability to enhance and sustain secretory responses suggests its potential as a therapeutic agent in conditions where exocytosis is impaired. Further research is warranted to fully elucidate its molecular targets within the mitochondria and to explore its efficacy in preclinical models of diseases characterized by mitochondrial dysfunction and impaired cellular secretion, such as certain neurodegenerative disorders.[3][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - Rey Juan Carlos University [portalcientifico.urjc.es]

- 3. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Compound ITH15004: A Modulator of Mitochondrial Calcium Uptake and its Implications for Cellular Exocytosis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells.[1][2][3] Emerging research indicates that its mechanism of action is intricately linked to the regulation of mitochondrial calcium handling. Specifically, this compound appears to influence the circulation of calcium ions across the mitochondrial membrane, a process critical for shaping cytosolic calcium signals and ensuring the bioenergetic support for sustained neurotransmitter release.[1][4] This document provides an in-depth technical overview of the effects of this compound on mitochondrial calcium uptake, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating the proposed signaling pathways.

Core Mechanism of Action: Modulation of Mitochondrial Calcium Dynamics

The primary effect of this compound is the potentiation of exocytosis, a process fundamentally dependent on localized increases in intracellular calcium concentration ([Ca2+]c).[1][2][3] In excitable cells such as adrenal chromaffin cells, depolarization triggers an influx of Ca2+ through voltage-activated calcium channels, creating high-Ca2+ microdomains near exocytotic sites.[1][2][3] Mitochondria play a crucial role in buffering this Ca2+ influx, taking up Ca2+ via the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol through the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3][5]

This compound is proposed to act on this mitochondrial calcium handling system.[1][2][3] Evidence suggests that by modulating mitochondrial Ca2+ circulation, this compound sustains the elevated cytosolic Ca2+ levels required for prolonged exocytosis.[1] This is supported by observations that the effects of this compound are intertwined with the actions of pharmacological agents that target mitochondrial function. For instance, the effects of this compound are additive with the protonophore FCCP (which dissipates the mitochondrial membrane potential necessary for Ca2+ uptake) and are sensitive to the MCU blocker ruthenium red and the MNCX blocker CGP37157.[1][2][3]

Signaling Pathway of this compound's Effect on Mitochondrial Calcium and Exocytosis

Caption: Proposed signaling pathway of this compound in modulating exocytosis.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on catecholamine release from bovine chromaffin cells (BCCs).

Table 1: Concentration-Dependent Effect of this compound on Catecholamine Release

| This compound Concentration | Normalized Secretory Response (% of Control) | Statistical Significance (p-value) |

| 1 µM | Data not available | < 0.05 |

| 3 µM | Data not available | < 0.01 |

| 10 µM | Data not available | < 0.001 |

Data are derived from the description of concentration-response effects on secretory pulses and represent the enhancement of the 16th pulse in a series of stimulations. The exact percentage increases are not provided in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Catecholamine Release by Amperometry

This protocol is designed to measure the real-time release of catecholamines from single bovine chromaffin cells.

Experimental Workflow for Amperometric Detection of Catecholamine Release

Caption: Workflow for amperometric measurement of catecholamine release.

Methodology:

-

Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.

-

Electrode Preparation: Carbon fiber microelectrodes (typically 5-10 µm in diameter) are fabricated and positioned in close proximity to a single chromaffin cell using a micromanipulator.

-

Recording Setup: The electrode is held at an oxidative potential (e.g., +700 mV) to detect the release of catecholamines. The resulting current is amplified, filtered, and digitized.

-

Cell Stimulation: Cells are stimulated to release catecholamines by brief pulses of a high potassium solution (e.g., 35 mM K+) applied via a puffer pipette.[2] This depolarization opens voltage-gated calcium channels, triggering exocytosis.

-

Data Acquisition: Amperometric spikes, each corresponding to the release of a single vesicle's content, are recorded over time.

-

Pharmacological Manipulation: this compound and other compounds (e.g., FCCP, ruthenium red, CGP37157) are applied to the cells before or during stimulation to assess their effects on the frequency and kinetics of exocytotic events.

-

Data Analysis: The number of amperometric spikes, their amplitude, and their area (quantal size) are analyzed to quantify the extent of exocytosis.[6][7]

Measurement of Cytosolic Calcium Concentration ([Ca2+]c)

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.

Experimental Workflow for Fura-2 Calcium Imaging

Caption: Workflow for measuring cytosolic calcium with Fura-2.

Methodology:

-

Cell Preparation: Chromaffin cells are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM), a cell-permeant form of the dye, typically at a concentration of 1-5 µM for 30-60 minutes at 37°C.[8]

-

De-esterification: After loading, the cells are washed and incubated in a dye-free medium to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 in the cytosol.[8]

-

Imaging: The coverslip is mounted on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm. The emission is collected at approximately 510 nm.[9]

-

Stimulation and Recording: A baseline fluorescence ratio (340/380 nm) is established before stimulating the cells with high K+ or other agents. Changes in the fluorescence ratio are recorded over time. This compound and other relevant drugs are applied to assess their impact on resting and stimulated [Ca2+]c.

-

Calibration and Analysis: The fluorescence ratio is converted to absolute [Ca2+]c values using a standard calibration procedure involving the determination of Rmin (in a Ca2+-free solution with a Ca2+ chelator) and Rmax (in a high Ca2+ solution with a Ca2+ ionophore).[10]

Concluding Remarks

The available evidence strongly suggests that this compound facilitates exocytosis by modulating mitochondrial calcium handling. This mechanism of action makes this compound a valuable pharmacological tool for investigating the intricate relationship between mitochondrial function and cellular secretion.[1][2][3] For drug development professionals, the ability of this compound to potentiate neurotransmitter release may have therapeutic implications in conditions characterized by deficient synaptic transmission. Further research is warranted to fully elucidate the molecular targets of this compound within the mitochondria and to explore its potential in various physiological and pathological contexts.

References

- 1. Simultaneous measurements of cytosolic calcium and secretion in single bovine adrenal chromaffin cells by fluorescent imaging of fura-2 in cocultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amperometric monitoring of stimulated catecholamine release from rat pheochromocytoma (PC12) cells at the zeptomole level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Amperometric measurements of catecholamine release from single vesicles in MN9D cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amperometry methods for monitoring vesicular quantal size and regulation of exocytosis release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 10. rupress.org [rupress.org]

ITH15004: A Novel Regulator of Exocytosis via Mitochondrial Calcium Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004, a novel purine derivative, has emerged as a significant facilitator of exocytosis. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role in modulating mitochondrial calcium handling to enhance catecholamine release from excitable cells. We present a comprehensive overview of the key experimental findings, detailed protocols, and quantitative data, providing a valuable resource for researchers in neurobiology, pharmacology, and drug development.

Introduction to this compound and Exocytosis

Exocytosis is a fundamental cellular process involving the fusion of secretory vesicles with the plasma membrane to release their contents into the extracellular space. This process is tightly regulated, particularly in neurons and neuroendocrine cells, where it governs the release of neurotransmitters and hormones. A key trigger for exocytosis is an increase in intracellular calcium concentration ([Ca²⁺]c).

This compound is a recently identified small molecule that has been shown to potentiate exocytosis. Its mechanism of action is not directed at the core SNARE complex machinery but rather at the intricate interplay between calcium signaling and mitochondrial function. This guide will delve into the experimental evidence that elucidates the role of this compound in this process.

Mechanism of Action: A Mitochondrial Focus

The primary mechanism by which this compound facilitates exocytosis is through its influence on mitochondrial calcium homeostasis. In bovine chromaffin cells (BCCs), depolarization leads to Ca²⁺ influx through voltage-activated calcium channels (VACCs), creating high-Ca²⁺ microdomains near the plasma membrane that trigger exocytosis. Mitochondria play a crucial role in shaping these Ca²⁺ signals by sequestering and subsequently releasing Ca²⁺.

This compound appears to act on this mitochondrial Ca²⁺ handling. The compound was found to facilitate the release of catecholamines from depolarized BCCs. This effect is linked to its ability to modulate mitochondrial Ca²⁺ circulation. Specifically, this compound prevents the decay of secretory responses that are potentiated by the mitochondrial uncoupler FCCP, suggesting an interaction with mitochondrial Ca²⁺ uptake and release mechanisms. This is further supported by the observation that the combined effects of this compound and FCCP are mitigated by blockers of the mitochondrial Ca²⁺ uniporter (MICU) and the mitochondrial Na⁺/Ca²⁺ exchanger (MNCX).[1]

Signaling Pathway of this compound in Regulating Exocytosis

Caption: Signaling pathway of this compound in facilitating exocytosis.

Quantitative Data Summary

The effects of this compound on exocytosis and related cellular processes have been quantified in several key experiments. The following tables summarize this data.

Table 1: Concentration-Dependent Effect of this compound on Catecholamine Secretion

| This compound Concentration (µM) | Normalized Secretion (% of P16 control) |

| 0 (Control) | 100% |

| 0.1 | ~110% |

| 0.3 | ~120% |

| 1 | ~140%* |

| 3 | ~150% |

| 10 | ~145% |

*p < 0.05, **p < 0.01 with respect to control. Data normalized to the 16th pulse (P16) in control cells.[2]

Table 2: Effect of this compound in the Presence of FCCP on Catecholamine Secretion

| Condition | Normalized Secretion (% of P16 control) |

| Control | 100% |

| FCCP (1 µM) | ~200%*** |

| FCCP (1 µM) + this compound (0.1 µM) | ~220%### |

| FCCP (1 µM) + this compound (0.3 µM) | ~240%### |

| FCCP (1 µM) + this compound (1 µM) | ~260%### |

| FCCP (1 µM) + this compound (3 µM) | ~280%### |

**p < 0.001 with respect to control. ###p < 0.001 with respect to FCCP alone.[3]

Table 3: Effect of this compound on Whole-Cell Ba²⁺ Currents (IBa)

| Condition | IBa Blockade (%) |

| This compound (1 µM) | ~15%*** |

| This compound (1 µM) + ω-conotoxin GVIA (1 µM) | ~45%### |

| This compound (1 µM) + GVIA (1 µM) + Nifedipine (10 µM) | ~75%### |

**p < 0.001 with respect to control. ###p < 0.001 with respect to this compound alone.[4]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol is used to directly measure the release of catecholamines, a hallmark of exocytosis in these cells.

-

Cell Preparation: Bovine adrenal glands are obtained from a local slaughterhouse. Chromaffin cells are isolated by enzymatic digestion with collagenase and purified by centrifugation in a Percoll gradient. Cells are then plated on poly-L-lysine-coated glass coverslips and cultured for 24-72 hours.

-

Perifusion System: A fast perifusion system is used to rapidly change the extracellular solution surrounding the cells. The coverslip with adherent cells is placed in a parallel-plate flow chamber.

-

Electrochemical Detection: A carbon fiber electrode is placed in close proximity to a single chromaffin cell. The electrode is held at a potential of +700 mV. At this potential, catecholamines are oxidized, generating an electrical current that is proportional to the amount of catecholamine released.

-

Cell Stimulation: Cells are stimulated to release catecholamines by perifusion with a high-potassium (35 mM K⁺) solution for a defined period (e.g., 5 seconds).[2]

-

Data Acquisition and Analysis: The amperometric signal is recorded and analyzed to determine the frequency, amplitude, and kinetics of individual exocytotic events.

Measurement of Cytosolic Calcium Concentration ([Ca²⁺]c)

This method allows for the monitoring of changes in intracellular calcium, a key second messenger in exocytosis.

-

Cell Loading: Cultured chromaffin cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytosol.

-

Fluorescence Microscopy: The coverslip with dye-loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Excitation and Emission: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) following excitation at these two wavelengths is proportional to the [Ca²⁺]c.

-

Cell Stimulation and Data Acquisition: Cells are perifused with various solutions, including high K⁺ to induce depolarization, and the fluorescence ratio is recorded over time.

-

Calibration: At the end of each experiment, the fluorescence signal is calibrated by exposing the cells to solutions with known Ca²⁺ concentrations in the presence of an ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Whole-Cell Patch-Clamp Recordings of Voltage-Activated Ca²⁺ Currents

This electrophysiological technique is used to measure the influx of ions through voltage-activated calcium channels.

-

Cell Preparation: Chromaffin cells are prepared as described above.

-

Patch-Clamp Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential of the cell is controlled (clamped) by the patch-clamp amplifier.

-

Current Measurement: Depolarizing voltage steps are applied to the cell to activate VACCs. The resulting inward flow of cations (in this case, Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation of the channels) is recorded as an electrical current (IBa).[4]

-

Pharmacology: The effects of this compound and various channel blockers are assessed by applying them to the external solution while recording IBa.

Experimental Workflow for Assessing this compound's Effect on Exocytosis

Caption: Workflow for investigating this compound's effects on exocytosis.

Conclusion and Future Directions

This compound represents a novel pharmacological tool for the study of exocytosis and mitochondrial involvement in this process. The evidence strongly suggests that this compound facilitates exocytosis by modulating mitochondrial calcium handling, thereby sustaining elevated cytosolic calcium levels during cellular stimulation.[1] While this compound does exhibit a mild blocking effect on VACCs, this is unlikely to account for its potentiation of secretion.[4]

Future research should focus on identifying the precise molecular target of this compound within the mitochondria. Elucidating this target will not only provide a deeper understanding of mitochondrial Ca²⁺ regulation but also open avenues for the development of new therapeutic agents for disorders characterized by impaired neurosecretion. Further studies are also warranted to explore the effects of this compound in different neuronal and endocrine cell types to determine the broader applicability of its exocytosis-enhancing properties.

References

Unraveling the Cellular and Molecular Impact of ITH15004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular effects of ITH15004, a novel purine derivative. The information presented herein is intended to support further research and development efforts by elucidating the compound's mechanism of action and providing a framework for experimental replication.

Core Cellular and Molecular Effects of this compound

This compound has been identified as a facilitator of exocytosis in neurosecretory cells, specifically in bovine chromaffin cells (BCCs). Its primary mechanism revolves around the modulation of mitochondrial calcium handling, which in turn enhances the release of catecholamines.

Key Molecular Interactions:

-

Mitochondrial Calcium Uniporter (MICU): this compound's effects are dependent on the activity of the MICU, which is responsible for calcium uptake into the mitochondrial matrix.

-

Mitochondrial Na+/Ca2+ Exchanger (MNCX): The compound also influences the activity of the MNCX, which mediates calcium extrusion from the mitochondria back into the cytosol.

-

Voltage-Activated Calcium Channels (VACCs): this compound exhibits a mild blocking effect on whole-cell currents through VACCs.

By modulating mitochondrial calcium circulation, this compound sustains elevated cytosolic Ca2+ concentrations ([Ca2+]c) during cellular depolarization, a critical factor for driving exocytosis. This action prevents the decay of secretory responses that can occur with repeated stimulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Concentration of this compound | Enhancement of Secretory Response to 35K+ Pulses (% of Control) | Statistical Significance (p-value) |

| 1 µM | ~120% | p < 0.05 |

| 10 µM | ~140% | *p < 0.01 |

| 30 µM | ~160% | **p < 0.001 |

| Data represents the normalized percentage of the 16th pulse in a series of stimulations, comparing control cells to those treated with this compound. |

| Experimental Condition | Blockade of Ba2+ Current (IBa) through VACCs (%) | Statistical Significance vs. Control (p-value) |

| 1 µM this compound | ~15% | **p < 0.001 |

| 1 µM this compound + 1 µM ω-conotoxin GVIA | ~45% | ###p < 0.001 (vs. This compound alone) |

| 1 µM this compound + 1 µM ω-conotoxin GVIA + 10 µM Nifedipine | ~85% | Not reported |

| This table illustrates the mild blocking effect of this compound on VACCs and its additive effect with other channel blockers. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells

This protocol is used to monitor the real-time secretion of catecholamines from single bovine chromaffin cells.

1. Cell Preparation:

- Isolate chromaffin cells from bovine adrenal glands.

- Plate the cells on collagen-coated glass coverslips and culture for 24-72 hours.

2. Perifusion System:

- Mount the coverslip with adherent cells in a perifusion chamber on the stage of an inverted microscope.

- Continuously perifuse the cells with a Krebs-HEPES solution at a constant flow rate.

3. Stimulation:

- Induce exocytosis by applying pulses of a high-potassium (e.g., 35 mM K+) solution for a defined duration (e.g., 5 seconds) at regular intervals.

4. Amperometric Recording:

- Position a carbon fiber microelectrode (e.g., 5 µm diameter) in close proximity to a single chromaffin cell.

- Apply a constant potential (e.g., +700 mV) to the electrode to oxidize released catecholamines.

- Record the resulting amperometric current, where each spike corresponds to the release of catecholamines from a single vesicle.

5. Data Analysis:

- Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify the secretory response.

- Normalize the data to a control period before the application of this compound.

Whole-Cell Patch-Clamp Measurement of VACC Currents

This technique is employed to measure the ion currents flowing through voltage-activated calcium channels.

1. Cell Preparation:

- Prepare bovine chromaffin cells as described for amperometry.

2. Electrophysiological Recording:

- Use a patch-clamp amplifier and a data acquisition system.

- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

- Establish a whole-cell patch-clamp configuration on a selected chromaffin cell.

3. Voltage-Clamp Protocol:

- Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep VACCs in a closed state.

- Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit the opening of VACCs.

- Use an external solution containing Ba2+ (e.g., 2 mM) as the charge carrier to isolate the currents through calcium channels.

4. Drug Application:

- Apply this compound and other channel blockers via the perifusion system.

- Record the Ba2+ currents before and after drug application to determine the extent of channel blockade.

5. Data Analysis:

- Measure the peak amplitude of the inward Ba2+ current.

- Normalize the current amplitude after drug application to the control current amplitude.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling pathway in chromaffin cells.

Caption: Experimental workflow for amperometry.

Caption: Experimental workflow for patch-clamp electrophysiology.

ITH15004: A Novel P2X7 Receptor Antagonist with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ITH15004 is a novel, non-nucleotide purine derivative identified as a potent and selective antagonist of the P2X7 receptor (P2X7R). While initial research has focused on its blood-brain barrier permeability and its potential in treating neuroinflammatory conditions, the established role of the P2X7 receptor in cancer biology suggests a significant, unexplored therapeutic potential for this compound in oncology. The P2X7 receptor, an ATP-gated ion channel, is frequently overexpressed in a wide range of solid and hematological malignancies. Its activation within the tumor microenvironment is linked to key processes of cancer progression, including tumor growth, invasion, metastasis, and the modulation of anti-tumor immunity. This technical guide provides a comprehensive overview of the scientific rationale for investigating this compound as a therapeutic agent in oncology, detailing the role of the P2X7 receptor in cancer, the known preclinical data on P2X7R antagonists in cancer models, and the specific characteristics of this compound that make it a compelling candidate for further research and development.

Introduction: The P2X7 Receptor in the Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. A key signaling molecule within the TME is extracellular adenosine triphosphate (eATP), which can accumulate to high concentrations due to cell stress, necrosis, and active release from cancer and immune cells.[1][2] eATP acts as a danger-associated molecular pattern (DAMP) and signals through purinergic receptors, including the P2X7 receptor.

The P2X7 receptor is a unique ligand-gated ion channel that, upon binding to high concentrations of eATP, forms a non-selective cation channel, leading to Ca2+ and Na+ influx and K+ efflux.[2] Prolonged activation can lead to the formation of a larger, non-selective pore, which can trigger various downstream signaling events, including inflammasome activation, cytokine release, and, in some contexts, apoptosis.[1] However, in many cancer cells, the apoptotic function of P2X7R is impaired, and its activation instead promotes pro-tumoral functions.[1][3]

The expression of P2X7R is upregulated in numerous cancers, including melanoma, breast cancer, prostate cancer, lung cancer, glioblastoma, and chronic lymphocytic leukemia.[1][4] This overexpression is often correlated with more aggressive disease, metastasis, and poor prognosis, making the P2X7 receptor an attractive therapeutic target.[5][6]

This compound: A Novel P2X7 Receptor Antagonist

This compound is a recently developed non-nucleotide purine derivative that has been characterized as a selective antagonist of the human P2X7 receptor.

Preclinical Characterization of this compound

While direct preclinical studies of this compound in oncology are not yet available in the public domain, its pharmacological profile has been investigated in the context of neuroinflammation.

| Parameter | Finding | Reference |

| Target | P2X7 Receptor | MedchemExpress |

| Mechanism of Action | Antagonist | MedchemExpress |

| Effect on Cytokine Release | Decreases IL-1β release from LPS-primed, ATP-stimulated mouse peritoneal macrophages | ResearchGate |

| Cellular Permeability | High permeability in a parallel artificial membrane permeability assay (PAMPA) | ResearchGate |

| In vivo Potential | CNS-penetrated, suggesting potential for treating brain tumors or metastases | MedchemExpress |

Therapeutic Rationale for this compound in Oncology: Targeting the P2X7 Receptor

The therapeutic potential of this compound in oncology is predicated on the multifaceted role of the P2X7 receptor in cancer progression. By antagonizing P2X7R, this compound may inhibit several key pro-tumoral pathways.

Inhibition of Tumor Growth and Proliferation

Activation of P2X7R has been shown to promote the proliferation and survival of various cancer cells.[1][2] This is mediated through the activation of downstream signaling pathways such as PI3K/Akt and ERK1/2.[4] P2X7R antagonists have demonstrated the ability to reduce tumor growth in preclinical models.[1][3]

Attenuation of Invasion and Metastasis

The P2X7 receptor plays a crucial role in cancer cell invasion and metastasis.[5][6] Its activation can induce changes in cell morphology, promote the formation of invasive structures, and regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT).[3][5] P2X7R antagonists have been shown to reduce cancer cell migration and invasion in vitro and decrease metastasis in vivo.[3][7]

Modulation of the Tumor Immune Microenvironment

The P2X7 receptor is highly expressed on various immune cells within the TME, including T cells, macrophages, and dendritic cells. Its role in modulating the anti-tumor immune response is complex and context-dependent. P2X7R activation on immune cells can lead to the release of pro-inflammatory cytokines, which can have both pro- and anti-tumoral effects.[1] However, chronic inflammation driven by P2X7R can also contribute to an immunosuppressive TME. By blocking P2X7R, this compound could potentially reprogram the immune microenvironment to enhance anti-tumor immunity.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling in Cancer Cells

The following diagram illustrates the central role of the P2X7 receptor in promoting cancer progression through various downstream signaling pathways.

Proposed Experimental Workflow for Preclinical Evaluation of this compound in Oncology

To validate the therapeutic potential of this compound in oncology, a structured preclinical experimental workflow is proposed.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned in the workflow are provided below. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Western Blot for P2X7R Expression and Signaling Pathway Analysis

-

Cell Lysis: Cancer cells are cultured to 80-90% confluency and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against P2X7R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.

-

Cell Seeding: Cancer cells are serum-starved overnight, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum). This compound or vehicle control is added to both the upper and lower chambers.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.

In Vivo Xenograft Tumor Model

-

Cell Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are suspended in PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). For syngeneic models, immunocompetent mice are used.

-

Tumor Growth Monitoring: Once tumors are palpable, their dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups and administered this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blot).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for oncology. Its mechanism of action as a P2X7 receptor antagonist positions it to potentially inhibit multiple facets of cancer progression, including tumor growth, invasion, and metastasis, while also possibly modulating the tumor immune microenvironment. The high permeability of this compound also suggests its potential utility in treating primary brain tumors and brain metastases, which remain significant clinical challenges.

Future research should focus on a comprehensive preclinical evaluation of this compound in a variety of cancer models. Key areas of investigation should include:

-

In vitro studies to confirm its efficacy in inhibiting proliferation, migration, and invasion of a panel of cancer cell lines with varying levels of P2X7R expression.

-

In vivo studies in relevant xenograft and syngeneic models to assess its anti-tumor and anti-metastatic activity, as well as its impact on the tumor immune microenvironment.

-

Combination studies to explore the potential synergy of this compound with standard-of-care chemotherapies, targeted therapies, and immunotherapies.

-

Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement in vivo.

The successful completion of these studies will be crucial in validating the therapeutic potential of this compound and paving the way for its clinical development as a novel cancer therapeutic.

References

- 1. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of P2X7 receptors as a therapeutic target, including inflammation and tumour progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X7 Receptor Promotes Mouse Mammary Cancer Cell Invasiveness and Tumour Progression, and Is a Target for Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion channel P2X7 receptor in the progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The P2X7 Receptor in Oncogenesis and Metastatic Dissemination: New Insights on Vesicular Release and Adenosinergic Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2X7 receptor antagonism in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ITH15004 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in neurosecretory cells through a mitochondrial calcium-mediated mechanism.[1][2][3][4] These application notes provide a detailed protocol for the use of this compound in in-vitro cell culture, specifically using primary bovine adrenal chromaffin cells as a model system. The protocols outlined below are based on established methodologies for chromaffin cell culture and findings from studies investigating the effects of this compound.

Mechanism of Action

This compound modulates mitochondrial calcium handling, which in turn enhances catecholamine release upon cell depolarization.[1][2][3] In bovine chromaffin cells, depolarization leads to an influx of Ca2+ through voltage-activated calcium channels, creating high-calcium microdomains near the plasma membrane that trigger exocytosis. Mitochondria in close proximity to these microdomains play a crucial role in shaping these calcium signals by taking up and subsequently releasing Ca2+. This compound appears to facilitate this mitochondrial Ca2+ circulation, leading to a sustained elevation of cytosolic Ca2+ available for the exocytotic machinery. This action prevents the decay of secretory responses that can be observed with repeated stimulation, particularly under conditions of mitochondrial stress.[2]

Signaling Pathway of this compound in Bovine Chromaffin Cells

Caption: Signaling pathway of this compound in bovine chromaffin cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on exocytosis in bovine chromaffin cells as reported in the literature.

| Parameter | Condition | This compound Concentration | Result | Reference |

| Secretion Potentiation | 35 mM K+ stimulation | 1 µM | Mild potentiation of catecholamine release | [3] |

| Prevention of Secretory Decay | In the presence of FCCP (mitochondrial uncoupler) | 1 µM | Prevents the decay of FCCP-potentiated secretory responses | [2] |

| Additive Effect with FCCP | Co-application with FCCP | 1 µM | Additive potentiation of secretion | [2][3] |

| Dependence on Mitochondrial Ca2+ Flux | In the presence of Ruthenium Red (MCU blocker) or CGP37157 (MNCX blocker) | 1 µM | Dissipation of this compound's potentiating effect | [3] |

| Effect on Cytosolic Ca2+ | In combination with FCCP during K+ challenge | 1 µM | Additive augmentation of cytosolic Ca2+ concentrations | [3] |

Experimental Protocols

Culture of Primary Bovine Adrenal Chromaffin Cells

This protocol is for the isolation and culture of primary chromaffin cells from bovine adrenal glands.

Materials:

-

Fresh bovine adrenal glands

-

Locke's solution (154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO3, 5.6 mM glucose, 5 mM HEPES, pH 7.4)

-

Collagenase (Type I)

-

DNase I

-

Bovine Serum Albumin (BSA)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Percoll gradient solutions (e.g., 25% and 50%)

-

Culture flasks/plates coated with collagen or poly-L-lysine

Procedure:

-

Obtain fresh bovine adrenal glands and transport them to the lab on ice in sterile Locke's solution.

-

In a sterile laminar flow hood, dissect the adrenal medulla from the cortex.

-

Mince the medullary tissue into small pieces.

-

Digest the tissue with a collagenase/DNase I solution in Locke's buffer at 37°C with gentle agitation.

-

Stop the digestion by adding DMEM/F-12 with 10% FBS.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the pellet in DMEM/F-12.

-

Purify the chromaffin cells from other cell types (e.g., endothelial cells, fibroblasts) using a Percoll density gradient.

-

Collect the chromaffin cell layer, wash with culture medium, and determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells on collagen or poly-L-lysine coated culture dishes at a desired density.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days. Cells are typically ready for experiments within 3-7 days of culture.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 10 mM is recommended for the stock solution.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In-Vitro Treatment of Bovine Chromaffin Cells with this compound

Materials:

-

Cultured bovine chromaffin cells

-

This compound stock solution

-

Krebs-HEPES solution (or similar physiological salt solution)

-

High K+ stimulation solution (e.g., Krebs-HEPES with 35 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

Procedure:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in the appropriate experimental buffer (e.g., Krebs-HEPES) to the desired final concentration (e.g., 1 µM). Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control with the same concentration of DMSO should be included in all experiments.

-

Wash the cultured chromaffin cells with pre-warmed Krebs-HEPES solution.

-

Pre-incubate the cells with the this compound-containing solution or vehicle control for a specified period (e.g., 1-5 minutes) before stimulation.

-

Stimulate the cells with the high K+ solution to induce depolarization and exocytosis. The duration of stimulation can be varied depending on the experimental design (e.g., 5-second pulses).

Measurement of Catecholamine Release (Amperometry)

Amperometry is a technique used to detect the release of oxidizable molecules, such as catecholamines, from single cells with high temporal resolution.

Materials:

-

Carbon fiber microelectrode

-

Amperometric amplifier

-

Data acquisition system

-

Faraday cage to shield the setup from electrical noise

Procedure:

-

Position the carbon fiber microelectrode close to the surface of a single chromaffin cell.

-

Apply a constant potential (e.g., +700 mV) to the electrode.

-

Stimulate the cell as described in Protocol 3.

-

When catecholamines are released from the cell, they are oxidized at the electrode surface, generating a current that is proportional to the amount of catecholamine released.

-

Record the amperometric current over time. Each spike in the recording represents a single exocytotic event.

-

Analyze the data to determine the frequency, amplitude, and kinetics of the exocytotic events.

Measurement of Cytosolic Ca2+ Concentration (Fura-2 Microfluorimetry)

Fura-2 is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm

-

Image acquisition and analysis software

Procedure:

-

Load the cultured chromaffin cells with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (to aid in dispersion) for 30-60 minutes at 37°C.

-

Wash the cells with Krebs-HEPES solution to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

After a baseline recording, perfuse the cells with the this compound-containing solution or vehicle control, followed by the high K+ stimulation solution.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Calibrate the fluorescence ratio to absolute Ca2+ concentrations using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound in bovine chromaffin cells.

References

- 1. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Purine Derivative this compound Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - Rey Juan Carlos University [portalcientifico.urjc.es]

How to dissolve and prepare ITH15004 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis.[1][2][3][4] This compound modulates mitochondrial calcium handling, leading to an enhancement of secretory processes in excitable cells.[1][2][3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vitro experiments, as well as an overview of its mechanism of action and relevant signaling pathways.

Data Presentation

| Parameter | Value | Cell Type | Reference |

| Effective Concentration Range | 1 - 10 µM | Bovine Chromaffin Cells | [3] |

| Optimal Concentration for Augmenting [Ca2+]c | 1 and 3 µM | Bovine Chromaffin Cells | [3] |

| Effect on Ba2+ current (1 µM) | Mild blockade | Bovine Chromaffin Cells | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of concentration will depend on the solubility of the compound and the desired final concentrations for the experiments.

-

Vortexing: Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: DMSO is a powerful solvent. Ensure that all materials and equipment that come into contact with it are compatible.

Preparation of Working Solutions

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

-

This compound stock solution (from Protocol 1)

-

Pre-warmed cell culture medium appropriate for your cell line

-

Sterile tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

-

Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to some media components.

-

Application to Cells: The freshly prepared working solution of this compound is now ready to be added to your cell cultures for the experiment.

Important Considerations:

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of DMSO (or the solvent used) in the cell culture medium without the compound. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

-

Concentration Optimization: The optimal concentration of this compound may vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your system.

Signaling Pathway of this compound

This compound facilitates exocytosis by modulating mitochondrial calcium (Ca2+) homeostasis. The signaling pathway can be summarized as follows:

-

Cellular Depolarization: Depolarization of the plasma membrane, for example by high potassium (K+), triggers the opening of voltage-activated calcium channels (VACCs).

-

Calcium Influx: The opening of VACCs leads to an influx of extracellular Ca2+ into the cytoplasm, creating a high-Ca2+ microdomain near the plasma membrane.

-

Mitochondrial Calcium Uptake: Mitochondria in close proximity to the VACCs take up a significant portion of this incoming Ca2+ through the mitochondrial calcium uniporter (MCU).

-

This compound Action: this compound is proposed to act on mitochondria to enhance their ability to handle and circulate Ca2+. This leads to a sustained elevation of cytosolic Ca2+ concentration ([Ca2+]c) upon stimulation.

-

Facilitation of Exocytosis: The elevated [Ca2+]c, potentiated by this compound's effect on mitochondrial Ca2+ handling, enhances the fusion of secretory vesicles with the plasma membrane, thereby facilitating exocytosis and the release of neurotransmitters or hormones.

Caption: Signaling pathway of this compound in facilitating exocytosis.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound on exocytosis in a cell-based assay.